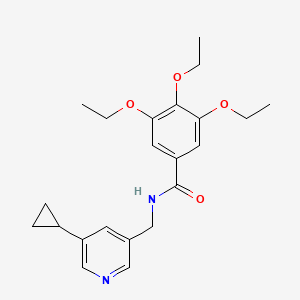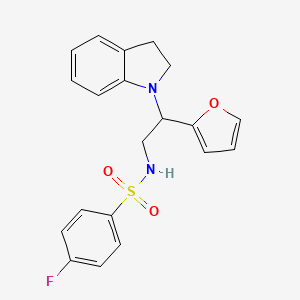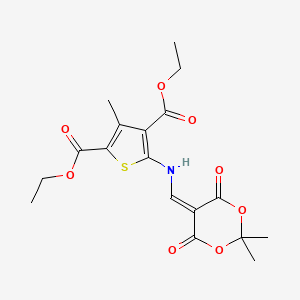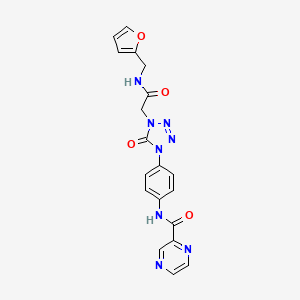
N-((5-cyclopropylpyridin-3-yl)methyl)-3,4,5-triethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((5-cyclopropylpyridin-3-yl)methyl)-3,4,5-triethoxybenzamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom, and a benzamide group, which is a carboxamide derived from benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring attached to a benzamide group via a methylene bridge. The benzamide group would also have three ethoxy groups attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ethoxy groups would likely make it more soluble in organic solvents.Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structure
Research on compounds structurally related to N-((5-cyclopropylpyridin-3-yl)methyl)-3,4,5-triethoxybenzamide has focused on exploring their synthesis, molecular structure, and potential applications in various fields. For example, studies on the synthesis and characterization of novel aromatic polyimides have shown the versatility of similar compounds in creating materials with significant thermal stability and solubility in organic solvents, highlighting their potential in high-performance material applications (Butt et al., 2005). Additionally, the detailed analysis of molecular structures through X-ray diffraction and DFT calculations, as seen with some phthalide derivatives, provides insights into their electronic and thermodynamic properties, which are critical for designing molecules with desired chemical reactivities (Yılmaz et al., 2020).
Pharmacological Potential
The pharmacological exploration of compounds with similar frameworks to this compound reveals their potential in drug development, particularly as enzyme inhibitors or receptor antagonists. For instance, compounds have been developed as potential anticancer agents by inhibiting specific proteins involved in cancer cell proliferation and survival, showcasing the therapeutic value of these molecules (Theoclitou et al., 2011). Additionally, research into the synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid demonstrates the application of similar compounds in neuropharmacology, especially as competitive antagonists for the NMDA receptor, which plays a significant role in neurological conditions (Dappen et al., 1991).
Material Science and Engineering
The study of compounds structurally related to this compound extends to material science, where their unique properties are leveraged in developing new materials with specific functionalities. For instance, the synthesis and characterization of tritium-labeled compounds highlight the importance of these molecules in creating labeled substances for biological assays and drug development processes, offering precise tracking and measurement capabilities (Hong et al., 2015).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-26-19-10-17(11-20(27-5-2)21(19)28-6-3)22(25)24-13-15-9-18(14-23-12-15)16-7-8-16/h9-12,14,16H,4-8,13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADJFXQKKVQEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2600565.png)



![1-[(3-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2600572.png)
![2-[(1,3-Thiazol-5-yl)methoxy]pyridine](/img/structure/B2600575.png)

![2-Cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2600579.png)
![2-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2600580.png)
![5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2600582.png)

![1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B2600585.png)

